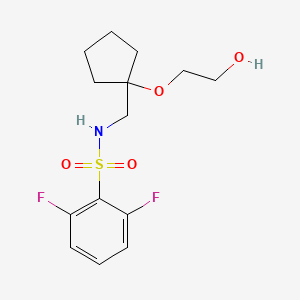

2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzenesulfonamide derivatives with biological activities such as carbonic anhydrase inhibition and antidiabetic effects, as well as selective inhibition of cyclooxygenase-2 (COX-2) enzymes.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is often achieved through various chemical strategies, including click chemistry. For instance, a series of benzene- and tetrafluorobenzenesulfonamides were synthesized using a click chemistry approach, starting from azido-substituted sulfonamides and alkynes . This method allows for the incorporation of different functional groups, such as aryl, alkyl, cycloalkyl, and amino-/hydroxy-/halogenoalkyl moieties, which can significantly influence the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their interaction with biological targets. The X-ray crystal structure of some sulfonamides in adduct with human carbonic anhydrase II (hCA II) revealed the factors that govern their inhibitory power . Similarly, the docking of the most active antidiabetic benzenesulfonamide derivatives into the crystal structure of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) indicated potential hydrogen bond interactions with catalytic amino acid residues .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can interact with various enzymes, leading to inhibition or modulation of their activity. For example, certain derivatives have been shown to inhibit carbonic anhydrase isoforms, with varying degrees of potency . Others have been evaluated for their antidiabetic activity, potentially acting as inhibitors of 11beta-HSD1 . Additionally, the introduction of a fluorine atom into the benzenesulfonamide structure has been found to enhance the selectivity for COX-2 over COX-1, leading to the development of potent and selective COX-2 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents, such as fluorine atoms, can affect the potency and selectivity of these compounds towards their biological targets. For instance, the presence of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring was found to preserve COX-2 potency while increasing COX1/COX-2 selectivity . These properties are essential for the development of therapeutic agents with desired efficacy and safety profiles.

Scientific Research Applications

COX-2 Inhibition for Arthritis and Pain Management

Research into benzenesulfonamide derivatives, such as those discussed by Hashimoto et al. (2002), has led to the development of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, including JTE-522, have shown potential for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain, highlighting the therapeutic applications of such molecules in inflammation and pain management Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002.

Herbicide Hydrolysis and Environmental Degradation

Benzenesulfonamide derivatives are also studied for their environmental interactions, such as the hydrolysis of sulfonylurea herbicides. Braschi et al. (1997) investigated the degradation of triasulfuron, a herbicide, revealing the stability and degradation pathways in various pH conditions, contributing to our understanding of agricultural chemical persistence and environmental safety I. Braschi, L. Calamai, A. Cremonini, P. Fusi, C. Gessa, O. Pantani, A. Pusino, 1997.

PI3K Inhibitors for Pulmonary Fibrosis

Norman (2014) discusses the applications of PI3K inhibitors for treating idiopathic pulmonary fibrosis and cough, based on the chemical structures closely related to benzenesulfonamides. This research demonstrates the potential of benzenesulfonamide derivatives in respiratory disease management P. Norman, 2014.

Carbonic Anhydrase Inhibition for Tumor Management

Pala et al. (2014) synthesized novel benzenesulfonamides and tetrafluorobenzenesulfonamides using a click chemistry approach, targeting carbonic anhydrase isoforms. These compounds were found to be potent inhibitors, especially against tumor-associated isoforms, indicating their potential in cancer therapy N. Pala, Laura Micheletto, M. Sechi, M. Aggarwal, F. Carta, R. McKenna, C. Supuran, 2014.

properties

IUPAC Name |

2,6-difluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO4S/c15-11-4-3-5-12(16)13(11)22(19,20)17-10-14(21-9-8-18)6-1-2-7-14/h3-5,17-18H,1-2,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCBYDKXFQXIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2541135.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541140.png)

![8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2541146.png)

![Methyl 3-({[3-(4-nitrophenoxy)-2-thienyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2541149.png)

![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)

![5-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2541152.png)

![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2541154.png)